molecular formula C17H18N6O B2439769 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2320686-40-4

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2439769
CAS No.: 2320686-40-4
M. Wt: 322.372
InChI Key: DYBJQGNGAMKNLQ-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.372. The purity is usually 95%.
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Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-13-16(7-19-23(13)15-5-3-2-4-6-15)17(24)21-8-14(9-21)10-22-12-18-11-20-22/h2-7,11-12,14H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBJQGNGAMKNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a novel hybrid molecule characterized by its unique structural features, including an azetidine ring, a triazole moiety, and a pyrazole group. This combination of heterocyclic components enhances its potential biological activity. The triazole and pyrazole units are particularly noted for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C14H16N4O\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}

Key Functional Groups

Functional GroupStructureBiological Activity
Triazole-N=N-N-Antifungal, anticancer
Azetidine-C-C-NAntimicrobial
Pyrazole-C=C-NAntioxidant

Biological Activities

Research indicates that compounds featuring triazole and pyrazole rings exhibit significant biological activities. The following subsections summarize the findings related to the biological activity of this specific compound.

Antimicrobial Activity

Studies have shown that derivatives containing the azetidine and triazole moieties demonstrate notable antimicrobial properties. For instance, in a screening against various bacterial strains such as E. coli and S. aureus, compounds similar to this one have shown effective inhibition with zones of inhibition ranging from 15 to 30 mm at concentrations of 1000 µg/mL .

Table: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli20
Compound BS. aureus25
Compound CP. mirabilis18

Antifungal Activity

The compound has also been evaluated for antifungal activity against strains like Candida albicans. In vitro tests indicated a minimum inhibitory concentration (MIC) of 62.5 μg/mL, suggesting strong antifungal potential .

Table: Antifungal Activity Results

CompoundFungal StrainMIC (µg/mL)
Compound AC. albicans62.5
Compound BA. niger31.25

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties. In particular, its triazole component has been associated with the inhibition of cancer cell proliferation in various cell lines. For example, docking studies indicate potential binding interactions with key proteins involved in cancer progression .

Table: Anticancer Activity Evaluation

Cell LineIC50 (µM)
MCF7 (Breast)10
HeLa (Cervical)8

The biological activities of this compound are believed to stem from its ability to interact with various biological targets:

  • Inhibition of Enzyme Activity : The triazole ring may inhibit enzymes such as cytochrome P450s involved in drug metabolism.
  • Disruption of Membrane Integrity : The azetidine structure can integrate into microbial membranes, compromising their integrity.
  • Induction of Apoptosis : Pyrazole derivatives have been shown to trigger apoptotic pathways in cancer cells.

Study on Antimicrobial Efficacy

A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria . Among these, compounds with structural similarities to our target compound exhibited significant activity against resistant strains.

Study on Cancer Cell Lines

In another study focusing on anticancer properties, researchers utilized docking simulations to predict interactions between the compound and key oncogenic proteins . The results indicated promising binding affinities that warrant further investigation through in vivo studies.

Scientific Research Applications

Structural Characteristics

This compound incorporates several key structural elements that contribute to its biological activity:

  • Azetidine Ring : Enhances drug-like properties and may improve bioavailability.
  • Triazole Moiety : Known for a broad spectrum of biological activities, including antifungal and anticancer effects.
  • Pyrazole Group : Associated with multiple therapeutic effects, particularly in cancer treatment.

These structural features suggest a synergistic effect that may enhance the compound's efficacy compared to simpler analogs.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. The presence of the azetidine ring further enhances this activity. For example, derivatives with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.

Compound TypeActivityReference
Triazole DerivativesAntifungal
Pyrazole DerivativesAntimicrobial
Azetidine CompoundsAnticancer

Anticancer Activity

The anticancer potential of this compound is supported by studies indicating that triazole derivatives can inhibit cancer cell proliferation. Research on related compounds has demonstrated IC50 values in the nanomolar range against various human cancer cell lines. The hybrid nature of this compound may allow for selective targeting of cancer cells while minimizing effects on normal cells.

Case Studies

In Vitro Studies : A study assessed the antiproliferative effects of triazole-containing compounds on human cancer cell lines. Results showed significant inhibition of cell growth with IC50 values ranging from 1.2 to 2.4 nM for structurally similar compounds, indicating strong anticancer activity .

Mechanistic Insights : Investigations into the mechanism of action revealed that compounds like this one may act as histone deacetylase inhibitors, which play a crucial role in cancer progression .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The structure-activity relationship studies suggest that modifications to either the azetidine or pyrazole components can significantly influence biological activity.

Pharmacological Profiles

The pharmacological profiles of this compound highlight its potential applications:

  • Antimicrobial Applications : Effective against a range of pathogens, making it a candidate for developing new antibiotics.
  • Antifungal Applications : Demonstrated efficacy against fungal infections, which is critical given the rising resistance to current antifungal agents.
  • Anticancer Applications : Shows promise in targeting specific cancer types with minimal side effects compared to traditional chemotherapeutics.

Q & A

Q. Basic

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to separate regioisomers .
  • Recrystallization : Polar solvents (e.g., ethanol-water mixtures) improve purity by removing unreacted azide or alkyne precursors .
  • HPLC : For analytical-scale purification, reverse-phase C18 columns with acetonitrile/water gradients resolve closely related derivatives .

How does the substitution pattern on the pyrazole ring affect the compound’s physicochemical properties?

Q. Advanced

  • Electron-withdrawing groups (e.g., nitro) : Increase metabolic stability but reduce solubility. For example, nitro-substituted pyrazoles show higher logP values (~2.8) compared to methoxy derivatives (~1.5) .
  • Steric effects : Bulky substituents (e.g., phenyl at N1) hinder rotational freedom, as confirmed by X-ray data showing dihedral angles >60° between pyrazole and azetidine planes .
  • Hydrogen-bonding capacity : Hydroxy or amino groups enhance solubility and binding affinity, as seen in analogs with 4-hydroxyphenyl substituents .

What analytical techniques are critical for assessing compound stability under physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C) and monitor degradation via LC-MS. Triazole rings are generally stable, but azetidine may hydrolyze to secondary amines .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for similar heterocycles) .
  • Light sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) to detect photodegradation products .

How can researchers address low yields in CuAAC reactions during triazole formation?

Q. Advanced

  • Catalyst optimization : Replace CuSO₄ with Cu(I)Br for higher efficiency in anhydrous solvents .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C), improving yields by ~20% .
  • By-product analysis : Use GC-MS to identify and quantify unreacted alkynes/azides, adjusting stoichiometry accordingly .

What computational tools are recommended for predicting biological activity?

Q. Advanced

  • Molecular docking : Autodock or Schrödinger Suite to model interactions with targets like kinases or CYP450 enzymes .
  • QSAR models : Train models using datasets of pyrazole-triazole analogs to correlate substituents with IC₅₀ values .
  • ADMET prediction : SwissADME or pkCSM to estimate permeability, metabolic liability, and toxicity .

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